Product packaging for 5-Methylbenzo[b]thiophene 1,1-dioxide(Cat. No.:CAS No. 19156-71-9)

5-Methylbenzo[b]thiophene 1,1-dioxide

Cat. No.: B15223043
CAS No.: 19156-71-9
M. Wt: 180.23 g/mol
InChI Key: RPLDGRKYEITQNQ-UHFFFAOYSA-N
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Description

Contextualization of Benzo[b]thiophene 1,1-dioxides in Organic Chemistry

Benzo[b]thiophene 1,1-dioxides are heterocyclic compounds featuring a benzene (B151609) ring fused to a thiophene (B33073) 1,1-dioxide ring. researchgate.net This structural motif is a cornerstone in the synthesis of a wide array of organic molecules. The sulfonyl group, a key feature of these compounds, acts as a strong electron-withdrawing group, which significantly influences the electronic distribution and reactivity of the aromatic system. These compounds serve as important intermediates in organic synthesis. Their derivatives are explored for a broad range of applications in medicinal chemistry and materials science, finding use as building blocks for pharmaceutically important molecules and as organic photoelectric materials. researchgate.net The benzo[b]thiophene 1,1-dioxide scaffold has been identified in compounds with potential activity against Mycobacterium tuberculosis. nih.gov

Overview of Research Trajectories in Sulfone-Containing Aromatic Systems

The field of sulfone-containing aromatic systems is characterized by extensive research due to their wide-ranging utility. These organosulfur compounds are of special interest to organic chemists and are integral as intermediates in synthetic organic chemistry. Research has focused on their application as pharmaceutical agents for treating various diseases. The sulfonyl functional group's ability to act as a strong hydrogen-bond acceptor allows these compounds to interact effectively with biological targets. Beyond pharmaceuticals, sulfones and their derivatives are utilized as polymeric agents. The development of novel and efficient synthetic methods for creating sulfone-containing molecules, including cyclic variants, remains an active area of investigation. researchgate.net Recent advancements include electrochemical methods and transition-metal-catalyzed reactions to construct these valuable molecular frameworks. acs.orgrsc.org

Current Challenges and Opportunities in 5-Methylbenzo[b]thiophene (B82666) 1,1-dioxide Research

While the broader class of benzo[b]thiophene 1,1-dioxides has received considerable attention, research specifically targeting the 5-methyl derivative presents both challenges and opportunities. A primary challenge lies in the development of highly selective and efficient synthetic protocols. Traditional methods for creating the core structure involve the oxidation of thiophenes or Diels-Alder reactions. acs.org More modern approaches, such as transition-metal-catalyzed C-H activation, are powerful but can be rare for this class of compounds. acs.org

Opportunities for 5-Methylbenzo[b]thiophene 1,1-dioxide research are expanding. Its structural framework is a valuable platform for creating novel compounds. For instance, derivatives of the parent benzo[b]thiophene 1,1-dioxide have been investigated as inhibitors for enzymes like phosphoglycerate dehydrogenase (PHGDH), a target in cancer therapy. nih.gov Furthermore, the incorporation of sulfone moieties is a strategy being explored to improve the efficacy of antibacterial agents. nih.gov The synthesis and modification of such thiophene 1,1-dioxides continue to attract significant interest from synthetic chemists aiming to develop new functional materials and therapeutic agents. nih.gov

Detailed Research Findings on this compound

Detailed studies have characterized the physical and spectroscopic properties of this compound. In one synthetic approach, the compound was isolated as a white solid with a melting point of 118–119 °C and obtained in a 74% yield. acs.orgnih.gov

Below are the detailed spectroscopic data reported for the compound. acs.orgnih.gov

Interactive Data Tables

¹H NMR (400 MHz, CDCl₃)

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Integration Assignment
7.60 d 7.6 1H Aromatic CH
7.32 d 7.6 1H Aromatic CH
7.17–7.16 m 2H Aromatic CH
6.69 d 7.2 1H Aromatic CH

¹³C NMR (101 MHz, CDCl₃)

Chemical Shift (δ) ppm
144.8
134.1
132.5
131.7
131.3
131.1
126.2
121.4

Infrared (IR) and High-Resolution Mass Spectrometry (HRMS)

Analysis Values
IR (cm⁻¹) 3092, 1557, 1288, 1168, 1134, 852, 820, 763, 696, 622

| HRMS (ESI) | Calculated for C₉H₉O₂S [M+H]⁺: 181.0323, Found: 181.0317 |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8O2S B15223043 5-Methylbenzo[b]thiophene 1,1-dioxide CAS No. 19156-71-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19156-71-9

Molecular Formula

C9H8O2S

Molecular Weight

180.23 g/mol

IUPAC Name

5-methyl-1-benzothiophene 1,1-dioxide

InChI

InChI=1S/C9H8O2S/c1-7-2-3-9-8(6-7)4-5-12(9,10)11/h2-6H,1H3

InChI Key

RPLDGRKYEITQNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)S(=O)(=O)C=C2

Origin of Product

United States

Synthetic Methodologies for 5 Methylbenzo B Thiophene 1,1 Dioxide and Derivatives

Oxidative Transformations of Thiophene (B33073) Precursors to 1,1-dioxides

The most direct method for the synthesis of benzo[b]thiophene 1,1-dioxides is the oxidation of the corresponding benzo[b]thiophene. This transformation involves the conversion of the sulfide (B99878) to a sulfone, a process that requires selective and efficient oxidation protocols.

Selective Oxidation Protocols

Several reagents and systems have been developed for the oxidation of thiophenes and their benzo-fused derivatives to the corresponding 1,1-dioxides. The choice of oxidant and reaction conditions is crucial to achieve high yields and avoid over-oxidation or degradation of the starting material.

One effective method involves the use of hydrogen peroxide (H₂O₂) in the presence of a catalyst. For instance, methyltrioxorhenium(VII) (CH₃ReO₃) has been shown to catalyze the oxidation of thiophene derivatives with hydrogen peroxide. nih.govacs.org This system facilitates the complete oxidation of the sulfide to the sulfone via a sulfoxide intermediate. nih.govacs.org Another approach employs an aqueous solution of H₂O₂ and phosphorus pentoxide (P₂O₅), which provides a clean conversion of electron-poor benzo[b]thiophenes to their corresponding sulfones. researchgate.net

Meta-chloroperoxybenzoic acid (m-CPBA) is another commonly used oxidant for this transformation. Sequential oxidation of 2,7-dibromo researchgate.netbenzothieno[3,2-b] researchgate.netbenzothiophene (B83047) with m-CPBA has been successfully employed to synthesize the corresponding 5,5-dioxide and subsequently the 5,5,10,10-tetraoxide derivatives in good yields. mdpi.com

Tungsten(VI) oxide (WO₃) has also been utilized as a catalyst for the oxidation of dibenzothiophene (B1670422) to its sulfone, suggesting its potential applicability to other thiophene-based systems. utrgv.edu

Table 1: Selected Oxidation Protocols for Thiophene Derivatives

Precursor Oxidant/Catalyst Solvent Temperature Yield Reference
Thiophene Derivatives H₂O₂ / CH₃ReO₃ Not Specified Not Specified Not Specified nih.govacs.org
Electron-Poor Benzo[b]thiophenes H₂O₂ / P₂O₅ Acetonitrile Room Temp. Good to Excellent researchgate.net
2,7-diBr-BTBT m-CPBA Not Specified Elevated Temp. 83% (tetraoxide) mdpi.com

Mechanistic Insights into Sulfide to Sulfone Conversion

The oxidation of a sulfide to a sulfone proceeds in a stepwise manner, with the initial formation of a sulfoxide intermediate. nih.govacs.org The rate of each oxidation step can be influenced by the electronic properties of the substituents on the thiophene ring.

Studies using the methyltrioxorhenium(VII)-catalyzed hydrogen peroxide system have shown that the rate constant for the conversion of a thiophene to a thiophene oxide (sulfoxide) increases with the presence of electron-donating substituents. nih.gov This is attributed to the nucleophilic attack of the sulfur atom on the electrophilically activated peroxide. nih.gov Conversely, the subsequent oxidation of the sulfoxide to the sulfone (thiophene dioxide) is favored by electron-withdrawing groups. nih.gov This change in trend is explained by a more complex mechanism where both the sulfoxide and the peroxide coordinate to the rhenium center. nih.gov

The oxidation process involves the transfer of oxygen atoms from the peroxide, which is activated by the catalyst, to the sulfur atom of the thiophene derivative. nih.govacs.org The complete conversion to the sulfone is readily achieved under appropriate reaction conditions. nih.govacs.org

Cycloaddition Reactions in the Construction of the 1,1-dioxide Scaffold

Thiophene 1,1-dioxides are versatile building blocks in cycloaddition reactions due to their electron-deficient diene and dienophilic character. These reactions provide powerful strategies for the construction of complex polycyclic and heterocyclic systems.

Diels-Alder Approaches Involving Thiophene 1,1-dioxides as Dienophiles or Dienes

Benzo[b]thiophene 1,1-dioxides can participate in Diels-Alder reactions, acting as dienophiles. The electron-withdrawing sulfonyl group activates the double bond for [4+2] cycloaddition with various dienes. For example, the reaction of tetraarylcyclopentadienones with benzo[b]thiophene S,S-dioxides in refluxing xylenes leads to the formation of tetraaryl-substituted dibenzothiophenes. rsc.org The intermediate dihydrodibenzothiophene-dioxides can undergo aromatization through either de-oxygenation or extrusion of sulfur dioxide. rsc.org

The reactivity in Diels-Alder reactions can be influenced by the substitution pattern of the reactants. Theoretical studies based on Density Functional Theory (DFT) have been employed to predict the capability of various diene/dienophile pairs to undergo Diels-Alder reactions leading to benzo[b]thiophenes.

Table 2: Diels-Alder Reactions of Benzo[b]thiophene 1,1-dioxides

Diene Dienophile Product Conditions Reference
Tetraarylcyclopentadienones Benzo[b]thiophene S,S-dioxides Tetraaryl-substituted dibenzothiophenes Xylenes, reflux rsc.org

[3+2] Cycloaddition Strategies

Benzo[b]thiophene 1,1-dioxides serve as excellent dipolarophiles in [3+2] cycloaddition reactions with various 1,3-dipoles. These reactions offer an efficient route to construct fused heterocyclic systems with high regio- and stereoselectivity.

A notable example is the 1,3-dipolar cycloaddition with azomethine ylides. Nonstabilized azomethine ylides, generated in situ, react with benzo[b]thiophene 1,1-dioxides under mild conditions to afford tricyclic pyrrolidine-fused benzo[b]thiophene 1,1-dioxide derivatives in high yields and with excellent diastereoselectivities. researchgate.net Similarly, the reaction with nitrile oxides, generated in situ from hydroximoyl chlorides, provides rapid access to tricyclic isoxazole-fused benzo[b]thiophene 1,1-dioxide derivatives. researchgate.net

The dearomative [3+2] cycloaddition of nitrobenzothiophenes with nonstabilized azomethine ylides has also been developed, leading to functionalized fused tricyclic benzo acs.orgnih.govthieno[2,3-c]pyrroles. rsc.org

Table 3: [3+2] Cycloaddition Reactions of Benzo[b]thiophene 1,1-dioxides

1,3-Dipole Dipolarophile Product Yield Diastereoselectivity Reference
Azomethine ylides Benzo[b]thiophene 1,1-dioxides Pyrrolidine-fused derivatives up to 99% up to >25:1 dr researchgate.net
Nitrile oxides Benzo[b]thiophene 1,1-dioxides Isoxazole-fused derivatives up to 98% >19:1 dr researchgate.net

Metal-Catalyzed Synthetic Routes to 5-Methylbenzo[b]thiophene (B82666) 1,1-dioxide and Analogues

Transition metal-catalyzed reactions, particularly those involving palladium, have emerged as powerful tools for the functionalization of benzo[b]thiophene 1,1-dioxides through C-H activation.

Palladium(II)-catalyzed C2-selective oxidative olefination of benzo[b]thiophene 1,1-dioxides with styrenes and acrylates has been developed. acs.org This method allows for the direct introduction of alkenyl groups at the C2 position. The reaction proceeds in the presence of a Pd(OAc)₂ catalyst and an oxidant like AgOAc. acs.org

Furthermore, a Pd(II)-catalyzed C2-selective direct arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids has been reported. acs.org This oxidative cross-coupling reaction provides a route to C2-arylated products, which are of interest for their photoluminescence properties. The proposed mechanism involves a cyclopalladation intermediate formed via C-H activation, followed by transmetalation with the arylboronic acid and reductive elimination. acs.org

An electrochemical method for the synthesis of benzothiophene dioxides has also been developed, involving the reaction of sulfonhydrazides with internal alkynes. nih.gov This approach avoids the need for transition metal catalysts and stoichiometric oxidants. nih.gov

Table 4: Metal-Catalyzed and Electrochemical Syntheses of Benzo[b]thiophene 1,1-dioxide Derivatives

Reactants Catalyst/Conditions Product Type Key Feature Reference
Benzo[b]thiophene 1,1-dioxide, Styrenes/Acrylates Pd(OAc)₂, AgOAc C2-Alkenylated derivatives C-H activation/olefination acs.org
Benzo[b]thiophene 1,1-dioxide, Arylboronic acids Pd(OAc)₂, Cu(OAc)₂ C2-Arylated derivatives C-H activation/arylation acs.org

Palladium-Catalyzed C-H Activation and Functionalization

Palladium catalysis has emerged as a powerful tool for the direct functionalization of C-H bonds in benzo[b]thiophene 1,1-dioxides, providing an atom-economical approach to introduce new carbon-carbon bonds. These methods obviate the need for pre-functionalized starting materials, streamlining synthetic sequences.

The palladium(II)-catalyzed oxidative Heck reaction enables the direct alkenylation of benzo[b]thiophene 1,1-dioxides with various styrenes and acrylates. nih.govacs.org This transformation typically proceeds with high C2 selectivity, affording π-conjugated molecules with potential applications in optoelectronic materials. nih.gov The reaction of 5-methylbenzo[b]thiophene 1,1-dioxide with styrenes and acrylates under these conditions leads to the formation of the corresponding C2-alkenylated products.

A general procedure for this transformation involves treating the benzo[b]thiophene 1,1-dioxide derivative with an alkene in the presence of a palladium(II) acetate catalyst, an oxidant such as silver pivalate (AgOPiv), and pivalic acid (PivOH) in a solvent like tetrahydrofuran (THF) at elevated temperatures. acs.org The reaction demonstrates good functional group tolerance, with various substituted styrenes participating effectively in the coupling. nih.gov

Table 1: Palladium-Catalyzed Oxidative Olefination of Benzo[b]thiophene 1,1-Dioxide Derivatives with Alkenes nih.govacs.org

Entry Benzo[b]thiophene 1,1-Dioxide Derivative Alkene Product Yield (%)
1 This compound Styrene (E)-2-styryl-5-methylbenzo[b]thiophene 1,1-dioxide 74
2 Benzo[b]thiophene 1,1-dioxide Styrene (E)-2-styrylbenzo[b]thiophene 1,1-dioxide 37
3 Benzo[b]thiophene 1,1-dioxide 4-(Trifluoromethyl)styrene (E)-2-(4-(Trifluoromethyl)styryl)benzo[b]thiophene 1,1-dioxide 50
4 5-Phenylbenzo[b]thiophene 1,1-dioxide Styrene (E)-2-styryl-5-phenylbenzo[b]thiophene 1,1-dioxide 80
5 5-Methoxybenzo[b]thiophene 1,1-dioxide Styrene (E)-2-styryl-5-methoxybenzo[b]thiophene 1,1-dioxide 55
6 5-(tert-Butyl)benzo[b]thiophene 1,1-dioxide Styrene (E)-2-styryl-5-(tert-butyl)benzo[b]thiophene 1,1-dioxide 60

The direct C-H arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids represents another significant advancement in the functionalization of this scaffold. nih.govacs.org This palladium-catalyzed oxidative cross-coupling reaction also exhibits high regioselectivity for the C2 position. nih.govacs.org This method allows for the synthesis of C2-arylated benzo[b]thiophene 1,1-dioxides, which are of interest for their potential aggregation-induced emission (AIE) properties. acs.org

The reaction is typically carried out using palladium(II) acetate as the catalyst, copper(II) acetate as an oxidant, and a base such as pyridine in a solvent like dimethyl sulfoxide (DMSO). acs.org The protocol is tolerant of a wide range of functional groups on both the benzo[b]thiophene 1,1-dioxide and the arylboronic acid partner. For instance, 5-methyl- and 6-methyl-substituted benzo[b]thiophene 1,1-dioxides undergo smooth arylation. nih.gov

Table 2: Palladium-Catalyzed Direct C2-Arylation of Benzo[b]thiophene 1,1-Dioxide Derivatives with Phenylboronic Acid nih.govacs.org

Entry Benzo[b]thiophene 1,1-Dioxide Derivative Product Yield (%)
1 Benzo[b]thiophene 1,1-dioxide 2-Phenylbenzo[b]thiophene 1,1-dioxide 39
2 6-Methylbenzo[b]thiophene 1,1-dioxide 6-Methyl-2-phenylbenzo[b]thiophene 1,1-dioxide 75
3 5-Phenylbenzo[b]thiophene 1,1-dioxide 2,5-Diphenylbenzo[b]thiophene 1,1-dioxide 76

A consistent feature of the palladium-catalyzed C-H functionalization of benzo[b]thiophene 1,1-dioxides is the pronounced preference for substitution at the C2 position. nih.govnih.govacs.org This high regioselectivity is a key advantage of these methods, as it allows for the predictable synthesis of specific isomers. Notably, in the direct arylation with arylboronic acids, no C3-arylated products are observed. nih.govacs.org

The scope of these palladium-catalyzed reactions is broad, accommodating various substituents on the benzo[b]thiophene 1,1-dioxide core. Electron-donating groups (e.g., methyl, methoxy, tert-butyl) and electron-withdrawing groups are well-tolerated. nih.govresearchgate.net Similarly, the alkene and arylboronic acid coupling partners can possess a range of electronic and steric properties. nih.govnih.gov This versatility makes palladium-catalyzed C-H activation a cornerstone for the synthesis of a diverse library of functionalized benzo[b]thiophene 1,1-dioxide derivatives.

Rhodium-Catalyzed Hydrogenation and Cycloaddition Reactions

While palladium catalysis focuses on C-H functionalization, rhodium catalysts have been employed for the hydrogenation of the heterocyclic ring in benzo[b]thiophene 1,1-dioxides. Asymmetric hydrogenation of prochiral benzo[b]thiophene 1,1-dioxides using chiral rhodium catalysts can afford enantioenriched 2,3-dihydrobenzo[b]thiophene 1,1-dioxides.

In the context of cycloaddition reactions, benzo[b]thiophene S-oxides and S,S-dioxides can participate as either the diene or dienophile component in [4+2] cycloadditions (Diels-Alder reactions). iosrjournals.orgresearchgate.net For instance, benzo[b]thiophene S,S-dioxide can react with various dienes. researchgate.net These reactions provide a pathway to more complex, fused-ring systems. While specific examples involving rhodium catalysis in these cycloadditions are less common, the inherent reactivity of the benzo[b]thiophene 1,1-dioxide core makes it a viable substrate for such transformations.

Copper-Catalyzed Approaches to Sulfone Frameworks

Copper catalysis has been utilized in the synthesis of benzo[b]thiophene 1,1-dioxides, offering an alternative to traditional synthetic methods. researchgate.net While detailed protocols specifically for this compound are not extensively documented in the provided context, copper-catalyzed domino reactions involving radical cyclization have been developed for the synthesis of multisubstituted benzo[b]thiophenes, which can then be oxidized to the corresponding sulfones. rsc.org These methods often utilize xanthates as a sulfur source and proceed through a sequence of C-S and C-C bond formations. rsc.org The versatility of copper catalysis suggests its potential for the development of novel and efficient routes to substituted benzo[b]thiophene 1,1-dioxides.

Nickel-Catalyzed Hydroalkylation for Cyclic Sulfones

Nickel-catalyzed reactions have shown promise in the hydroalkylation of various unsaturated compounds. rsc.org While direct application to the synthesis or functionalization of this compound is not explicitly detailed, nickel-catalyzed hydroalkylation of dienes with hydrazones serving as alkyl carbon nucleophile equivalents presents a modern approach for C-C bond formation. rsc.org The adaptation of such nickel-catalyzed methodologies to the benzo[b]thiophene 1,1-dioxide framework could provide new avenues for the introduction of alkyl substituents.

Electrochemically-Promoted Synthesis of Benzo[b]thiophene 1,1-dioxides

A novel approach for synthesizing benzo[b]thiophene motifs has been developed utilizing electrochemical conditions. researchgate.netrsc.org This method involves the reaction of sulfonhydrazides with internal alkynes, employing traceless electrons as a green reagent and avoiding the need for metal catalysts or chemical oxidants. researchgate.net The reaction proceeds efficiently in an undivided cell, showcasing a sustainable pathway to these valuable compounds. researchgate.netnih.gov

Cyclic voltammetry experiments have been instrumental in elucidating the reaction mechanism. researchgate.net Studies revealed that the alkyne component is oxidized preferentially at the anode, initiating the reaction cascade. researchgate.net The compatibility of this electrochemical protocol with various drug molecules highlights its potential for practical applications in medicinal chemistry. researchgate.netnih.gov

Spirocyclization Pathways

A key feature of the electrochemical synthesis is the formation of a strained quaternary spirocyclization intermediate. researchgate.netrsc.orgnih.gov This intermediate arises from a selective ipso-addition of the sulfonhydrazide to the alkyne, as opposed to a potential ortho-attack. researchgate.netnih.gov Following the formation of this spirocyclic structure, an S-migration process occurs, which ultimately leads to the final benzo[b]thiophene 1,1-dioxide product. researchgate.netrsc.org Computational studies have supported this pathway, rationalizing the observed selectivity. rsc.orgnih.gov

Radical Intermediates in Electrochemical Syntheses

The electrochemical process is characterized by the involvement of radical intermediates. researchgate.net The initial step involves the oxidation of the internal alkyne at the anode, which generates a radical cation. researchgate.net This observation is consistent with cyclic voltammetry data, which shows an oxidation peak corresponding to the alkyne substrate. researchgate.net The generation of sulfonyl radicals from precursors like sodium sulfinates or sulfonyl hydrazides is a common strategy in electrochemical synthesis, allowing for the formation of various sulfur-containing compounds. researchgate.netresearchgate.net These radical intermediates are central to the subsequent cyclization and rearrangement steps that form the benzothiophene sulfone core. researchgate.net

Intramolecular Cyclization Strategies for the Benzothiophene Sulfone Core

Intramolecular cyclization represents a powerful strategy for constructing the benzo[b]thiophene core. One such method involves the electrophilic cyclization of alkynyl thioanisoles. nih.gov In this approach, various electrophiles such as iodine (I₂), N-iodosuccinimide (NIS), or bromine (Br₂) can be used to trigger the cyclization. nih.gov The mechanism is believed to involve the attack of the alkyne on the electrophilic agent, followed by intramolecular nucleophilic ring-opening by the tethered sulfur atom. nih.gov This strategy provides direct access to functionalized benzo[b]thiophenes. nih.gov

Another versatile technique for forming cyclic sulfones is Ring-Closing Metathesis (RCM). ucsb.edu This method uses catalysts, such as Grubbs catalysts, to form cyclic structures from acyclic diene sulfones. ucsb.edu The acyclic precursors can be readily prepared from common starting materials like alkenyl alcohols and halides. ucsb.edu

Recent Advances in the Synthesis of Cyclic Sulfone Compounds

The development of simple, mild, and environmentally friendly methods for synthesizing cyclic sulfones is an area of active research due to their significant biological activities. researchgate.netdntb.gov.ua Recent progress has focused on various catalytic techniques, including metal-catalyzed and photocatalytic cyclizations, to create these important heterocyclic compounds. researchgate.netmdpi.com

Photocatalytic Methods

Visible-light photocatalysis has emerged as a powerful tool for organic synthesis. acs.org In the context of cyclic sulfones, photocatalytic methods enable the sulfonation and sulfinylation of difunctionalized alkenes. acs.org For instance, a four-component reaction involving alkenes, alcohols, sodium bisulfite (NaHSO₃), and an acid under visible light can produce 1,2-sulfinate-sulfonate esters. acs.org This process is believed to proceed through a radical-polar crossover cyclization mechanism. acs.org Similarly, photocatalytic divergent cyclization of α-allyl-β-ketosulfones with arylsulfonyl chlorides provides an efficient route to thiochromane 1,1-dioxide derivatives. researchgate.net

Base-Promoted Reactions

Base-promoted reactions have made significant strides in the construction of C–S and C–C bonds necessary for cyclic sulfone synthesis. mdpi.com An efficient method for the stereoselective synthesis of cyclic β-ketosulfones utilizes potassium hydroxide (KOH) to promote the cyclization of sulfone-tethered alkynols. mdpi.com This cascade transformation involves several steps, including allene isomerization and an intramolecular Michael addition. mdpi.com Another example employs cesium carbonate (Cs₂CO₃) as the base to transform sulfone-tethered alkynyl acrylates into spirocyclic β-ketosulfones. mdpi.com These methods demonstrate excellent substrate adaptability and offer a green pathway for synthesizing complex cyclic sulfone molecules. mdpi.com

Data Tables

Table 1: Selected Electrochemically-Promoted Synthesis of Benzo[b]thiophene 1,1-dioxides Data extracted from a study on electrochemical synthesis. researchgate.net

EntryReactant 1 (Sulfonhydrazide)Reactant 2 (Alkyne)Yield (%)
14-MethylbenzenesulfonohydrazideDiphenylacetylene85
2Benzenesulfonohydrazide1,2-di-p-tolylacetylene82
34-Methoxybenzenesulfonohydrazide1-phenyl-2-p-tolylacetylene78
44-ChlorobenzenesulfonohydrazideDiphenylacetylene75

Table 2: Base-Promoted Synthesis of Cyclic β-Ketosulfones Data derived from a report on base-promoted organic reactions. mdpi.com

EntrySubstrate (Sulfone-tethered alkynol)BaseProductYield (%)
1Substrate 81aKOHCyclic β-ketosulfone 82a95
2Substrate 81bKOHCyclic β-ketosulfone 82b88
3Substrate 81cKOHCyclic β-ketosulfone 82c92
4Substrate 83a (alkynyl acrylate)Cs₂CO₃Spirocyclic β-ketosulfone 84a80

Reactivity and Mechanistic Investigations of 5 Methylbenzo B Thiophene 1,1 Dioxide

Thermal Reactivity and Degradation Pathways

The thermal behavior of 5-Methylbenzo[b]thiophene (B82666) 1,1-dioxide is marked by its propensity to undergo sulfur dioxide extrusion and subsequent dimerization or oligomerization, reflecting the inherent strain and reactivity of the thiophene (B33073) dioxide ring.

SO2 Extrusion Processes

Under thermal conditions, particularly through methods like flash vacuum pyrolysis (FVP), benzo[b]thiophene 1,1-dioxides are known to eliminate sulfur dioxide. This extrusion process is a key degradation pathway. For the parent benzo[b]thiophene 1,1-dioxide, FVP results in the formation of benzothiete, a highly reactive intermediate. This species is transient and quickly undergoes further reactions. Given the structural similarity, 5-Methylbenzo[b]thiophene 1,1-dioxide is expected to follow a similar pathway, yielding a methyl-substituted benzothiete intermediate. The extrusion of the stable SO2 molecule is a strong thermodynamic driving force for this reaction.

Dimerization and Oligomerization Phenomena

Following the extrusion of sulfur dioxide, the resulting reactive intermediates, such as methyl-substituted benzothiete, readily undergo dimerization. In the case of the parent benzothiete, dimerization occurs at temperatures above 100°C to form 6,12-dibenzo[b,f] rsc.orgresearchgate.netdithiocin. rsc.org It is plausible that the methyl-substituted analogue would dimerize in a similar fashion.

Furthermore, benzo[b]thiophene S-oxides, closely related precursors, have been shown to undergo Diels-Alder type [4+2]-cycloadditions, acting as diene components. This can lead to dimerization with the extrusion of SO2. This dimerization pathway can also be considered for this compound, potentially leading to a variety of dimeric and oligomeric structures depending on the reaction conditions.

Electrophilic and Nucleophilic Reactions of the Sulfone Moiety

The sulfone group in this compound significantly influences the electronic properties of the molecule, rendering the thiophene ring electron-deficient. This electronic nature dictates its reactivity towards electrophiles and nucleophiles.

As unsaturated sulfones, thiophene 1,1-dioxides are effective Michael acceptors. This suggests that this compound can undergo nucleophilic attack at the C2 and C3 positions of the thiophene ring. For instance, various nucleophiles, including those found in pharmaceutical motifs, have been shown to react with benzo[b]thiophene-1,1-dioxide derivatives. nih.gov

Activation and Functionalization of C-H Bonds

The direct functionalization of C-H bonds in this compound represents an efficient and atom-economical approach to introduce molecular complexity. Research has primarily focused on transition metal-catalyzed reactions, which exhibit high regioselectivity.

Regioselective Functionalization at C2 and C3 Positions

Palladium-catalyzed C-H activation has emerged as a powerful tool for the arylation and olefination of benzo[b]thiophene 1,1-dioxides. These reactions overwhelmingly favor functionalization at the C2 position of the thiophene ring. nih.govacs.orgacs.org This high regioselectivity is attributed to the electronic properties of the substrate and the mechanism of the catalytic cycle. For instance, the palladium-catalyzed oxidative olefination of this compound with styrenes and acrylates proceeds selectively at the C2 position. acs.org Similarly, the direct arylation with arylboronic acids also shows a strong preference for the C2 position. nih.govacs.org

The proposed mechanism for these transformations involves an initial C-H activation at the C2 position by a Pd(II) species, forming a cyclometalated intermediate. This is followed by coordination of the coupling partner (e.g., an alkene or an arylboronic acid), migratory insertion, and subsequent reductive elimination or β-hydride elimination to yield the C2-functionalized product and regenerate the active catalyst. The inherent acidity and accessibility of the C2-H bond contribute to this observed regioselectivity.

Palladium-Catalyzed C2-Selective Functionalization of this compound
ReactantCoupling PartnerProductYield (%)
This compoundStyrene(E)-5-Methyl-2-styrylbenzo[b]thiophene 1,1-dioxideData not specified
This compoundPhenylboronic acid5-Methyl-2-phenylbenzo[b]thiophene 1,1-dioxideData not specified

Role of Substituents on Reaction Selectivity and Efficiency

The presence of the methyl group at the 5-position of the benzo[b]thiophene 1,1-dioxide core influences the electronic properties and, consequently, the reactivity of the molecule. Electron-donating groups on the benzene (B151609) ring of the starting sulfonhydrazide in the electrochemical synthesis of benzo[b]thiophene-1,1-dioxides were found to facilitate the reaction. nih.gov Conversely, electron-withdrawing groups can inhibit such reactions. nih.gov In the context of C-H functionalization, the 5-methyl group, being weakly electron-donating, is expected to have a modest electronic influence on the reactivity of the thiophene ring C-H bonds compared to stronger electron-donating or -withdrawing substituents.

In a study on the near-room-temperature direct α-arylation of benzo[b]thiophenes (the non-oxidized precursors), the electronic effects of substituents were noted to influence reactivity, with more acidic C-H bonds showing higher reactivity, suggesting that C-H activation is the rate-limiting step. acs.org While this study was not on the 1,1-dioxide, it provides insight into the potential electronic effects. For this compound, the primary determinant of regioselectivity in palladium-catalyzed C-H functionalization remains the inherent reactivity of the C2 position of the thiophene dioxide ring. The efficiency of these reactions, however, can be modulated by the electronic nature of the substituents on both the benzo[b]thiophene core and the coupling partner.

Yields of C2-Arylation of Substituted Benzo[b]thiophene 1,1-dioxides with Phenylboronic Acid
Substituent on Benzo[b]thiophene 1,1-dioxideProductYield (%)
5-Methyl5-Methyl-2-phenylbenzo[b]thiophene 1,1-dioxideData not specified
5-(tert-Butyl)5-(tert-Butyl)-2-phenylbenzo[b]thiophene 1,1-dioxideData not specified
6-Methyl6-Methyl-2-phenylbenzo[b]thiophene 1,1-dioxideData not specified

Reactions with 1,3-Dipoles and Dienophiles

This compound, as an unsaturated sulfone, possesses a reactive heterocyclic system. The electron-withdrawing nature of the sulfone group activates the double bond of the thiophene dioxide ring, making it a potent participant in cycloaddition reactions, both as a dipolarophile and a dienophile.

[3+2] Dipolar Cycloadditions

The activated C2-C3 double bond of the benzo[b]thiophene 1,1-dioxide core readily engages in [3+2] cycloaddition reactions with various 1,3-dipoles. While specific studies on the 5-methyl derivative are not prevalent, the reactivity can be inferred from the parent compound, benzo[b]thiophene 1,1-dioxide. These reactions provide a powerful route to novel polycyclic heterocyclic systems.

Common 1,3-dipoles that react with benzo[b]thiophene 1,1-dioxides include:

Diazomethane: The reaction with diazomethane leads to the formation of pyrazoline-fused adducts.

Nitrile Oxides and Nitrile Imines: These dipoles also undergo cycloaddition across the C2-C3 bond to yield complex heterocyclic structures.

Azomethine Ylides and Nitrones: These nitrogen-based dipoles react to form isoxazolidine- and pyrrolidine-fused derivatives, respectively. researchgate.net

The general mechanism involves the concerted or stepwise addition of the 1,3-dipole to the electron-deficient double bond of the thiophene dioxide ring. The regioselectivity of the addition is governed by the electronic and steric properties of both the dipole and the dipolarophile. The 5-methyl group on the benzene ring is not expected to significantly influence the outcome of these cycloadditions on the heterocyclic portion of the molecule.

1,3-DipoleReactantProduct TypeReference
DiazomethaneBenzo[b]thiophene 1,1-dioxidePyrazoline-fused adduct researchgate.net
Diphenyl NitroneBenzo[b]thiophene 1,1-dioxideIsoxazolidine-fused adduct researchgate.net
Nitrile OxidesBenzo[b]thiophene 1,1-dioxideIsoxazole-fused adduct researchgate.net
Nitrile ImidesBenzo[b]thiophene 1,1-dioxidePyrazole-fused adduct researchgate.net

Diels-Alder Type Reactions

In Diels-Alder or [4+2] cycloaddition reactions, benzo[b]thiophene 1,1-dioxides serve as the dienophile component ("ene-component"). researchgate.net The electron-deficient double bond reacts with electron-rich dienes. These reactions are a cornerstone for constructing complex, six-membered ring systems fused to the benzothiophene (B83047) core.

The reaction of benzo[b]thiophene S,S-dioxide with dienes like 2,3-dimethylfuran has been documented. researchgate.net Such reactions typically proceed via a concerted mechanism, with the stereochemistry of the product being controlled by the endo/exo approach of the diene. In some cases, the initial cycloadducts can undergo subsequent transformations, such as the extrusion of sulfur dioxide upon heating, to yield new aromatic systems. rsc.org For example, the reaction with tetraarylcyclopentadienones can lead to either tetraaryl-substituted dibenzothiophenes (via de-oxygenation) or penta-aryl-substituted benzenes (via sulfur dioxide extrusion), depending on the substituents. rsc.org

DieneDienophileReaction ConditionsProduct TypeReference
TetraarylcyclopentadienonesBenzo[b]thiophene S,S-dioxidesXylenes, refluxTetraaryl-substituted dibenzothiophene (B1670422) or Penta-aryl-substituted benzene rsc.org
2,3-DimethylfuranBenzo[b]thiophene S,S-dioxide-Fused cycloadduct researchgate.net
HexachlorocyclopentadieneBenzo[b]thiophene S,S-dioxide-Endo-isomer cycloadduct researchgate.net

Redox Chemistry of this compound

The redox chemistry of this compound is characterized by the reduction of the sulfone group to regenerate the thiophene core and oxidative transformations that functionalize the molecule at its peripheral carbon atoms.

Reduction Pathways to Thiophenes

The reduction of the sulfone group in benzo[b]thiophene 1,1-dioxides to the corresponding thiophene (sulfide) is a synthetically important transformation, although it can be challenging due to the high stability of the sulfone moiety. cdnsciencepub.com Several reducing agents have been shown to be effective for this conversion.

One established method involves the use of zinc dust in a mixture of acetic acid and hydrochloric acid. utexas.edu More potent hydride reagents are also commonly employed. Diisobutylaluminum hydride (Dibal-H) has been reported as an effective reagent for reducing various sulfones, including those related to benzothiophene, to their corresponding sulfides. cdnsciencepub.com Another powerful reducing system is a combination of lithium aluminum hydride (LiAlH4) and titanium tetrachloride (TiCl4), which can rapidly reduce sulfones to sulfides in high yields. rsc.orgrsc.orgumn.edu In some cases, LiAlH4 alone can be used, but often requires a large excess of the reagent and harsh conditions. cdnsciencepub.com

Furthermore, catalytic hydrogenation can be employed to reduce the C2-C3 double bond of the thiophene ring. Iridium-catalyzed asymmetric hydrogenation of substituted benzo[b]thiophene 1,1-dioxides provides access to chiral 2,3-dihydrobenzothiophene 1,1-dioxides. nih.gov These saturated sulfones can then be further reduced to the corresponding chiral 2,3-dihydrobenzothiophenes. nih.gov

Reducing Agent/SystemSubstrate ClassProductReference
Zinc, Acetic Acid, Hydrochloric AcidBenzo[b]thiophene 1,1-DioxideBenzo[b]thiophene utexas.edu
Diisobutylaluminum hydride (Dibal-H)Sulfones related to benzothiopheneCorresponding sulfides cdnsciencepub.com
LiAlH4–TiCl4Aromatic and Aliphatic SulfonesCorresponding sulfides rsc.orgrsc.org
Iridium Catalyst / H2Benzo[b]thiophene 1,1-Dioxides2,3-Dihydrobenzothiophene 1,1-Dioxide nih.gov

Oxidative Transformations at Peripheral Sites

While the sulfur atom is in its highest oxidation state, the carbon framework of this compound can undergo oxidative functionalization. A notable example is the palladium-catalyzed C-H activation at the C2 position of the heterocyclic ring.

A Pd(II)-catalyzed oxidative Heck reaction has been developed for benzo[b]thiophene 1,1-dioxides, allowing for their C2-selective olefination with styrenes and acrylates. nih.govacs.org This transformation proceeds with high C2 selectivity and demonstrates broad functional group tolerance. The plausible mechanism involves an initial reversible C-H activation at the C2 position by the Pd(II) catalyst, followed by coordination with the alkene, migratory insertion, and subsequent β-hydride elimination to release the C2-alkenylated product. nih.gov This method provides a direct route to constructing π-conjugated fluorescent molecules based on the benzothiophene 1,1-dioxide scaffold. acs.org

ReactionCatalyst/ReagentsSubstratesProduct TypeReference
Oxidative Heck Reaction (Olefination)Pd(OAc)2, AgOPiv, PivOHBenzo[b]thiophene 1,1-dioxide, Styrenes/AcrylatesC2-Alkenylated benzo[b]thiophene 1,1-dioxide nih.govacs.org

Theoretical and Computational Studies of 5 Methylbenzo B Thiophene 1,1 Dioxide

Electronic Structure Analysis and Molecular Orbital Theory

The electronic nature of 5-Methylbenzo[b]thiophene (B82666) 1,1-dioxide is fundamentally dictated by its constituent atoms and their arrangement in the fused ring system. The introduction of the sulfone group significantly alters the electronic properties compared to its parent compound, 5-methylbenzo[b]thiophene.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. acs.org

Oxidation of the sulfur atom in the thiophene (B33073) ring to a sulfone group has a profound effect on the frontier orbitals. The sulfonyl group acts as a strong electron-withdrawing group, which leads to a significant stabilization (lowering of energy) of both the HOMO and LUMO levels. mdpi.com For instance, computational studies on related benzothiophene (B83047) systems have shown that sulfur oxidation can lower the HOMO energy by over 0.8 eV and the LUMO energy by as much as 1.48 eV. mdpi.com This reduction in orbital energies indicates a decreased electron-donating ability (lower HOMO) and an enhanced electron-accepting ability (lower LUMO). Consequently, the HOMO-LUMO gap is also reduced, which generally correlates with increased reactivity. acs.org

The HOMO of 5-Methylbenzo[b]thiophene 1,1-dioxide is expected to be distributed primarily over the benzo[b]thiophene ring system, while the LUMO would also be delocalized across the molecule, with significant contributions from the electron-deficient sulfone moiety. The methyl group at the C5 position acts as a weak electron-donating group, which would slightly raise the energy of the frontier orbitals compared to the unsubstituted benzo[b]thiophene 1,1-dioxide.

Compound FeatureExpected Effect on Frontier OrbitalsConsequence for Reactivity
Sulfone (-SO2-) GroupStrongly lowers both HOMO and LUMO energiesIncreases electron-accepting ability (electrophilicity)
Methyl (-CH3) GroupSlightly raises both HOMO and LUMO energiesSlightly increases electron-donating ability
Reduced HOMO-LUMO GapFacilitates electronic transitionsSuggests higher kinetic reactivity compared to parent thiophene

Aromaticity, a key concept in chemistry describing the stability of cyclic, planar molecules with delocalized π-electrons, is significantly altered in this compound. Nucleus-Independent Chemical Shift (NICS) is a common computational metric used to quantify aromaticity, where large negative values inside a ring indicate strong aromatic character. researchgate.net

In the parent benzo[b]thiophene, both the benzene (B151609) and thiophene rings exhibit aromatic character. However, the oxidation of the sulfur atom to a sulfone group disrupts the π-electron delocalization within the five-membered ring. The sulfur atom in the sulfone is sp³-hybridized and is no longer part of the conjugated π-system, effectively eliminating the aromaticity of the thiophene ring. researchgate.net The benzene ring, however, is expected to retain its aromatic character.

Computational studies on thiophene itself show a NICS value of approximately -13.6 ppm, indicating significant aromaticity. researchgate.net Upon oxidation to a sulfone, this aromatic character is lost. Therefore, for this compound, the five-membered sulfone-containing ring would be considered non-aromatic, while the six-membered benzene ring would remain aromatic.

Ring SystemTypical NICS(0) Value (ppm)Expected Aromatic Character
Benzene~ -9.7Aromatic
Thiophene~ -13.6Aromatic
Benzene ring in this compoundExpected to be negativeAromatic
Thiophene dioxide ring in this compoundExpected to be near 0 or positiveNon-aromatic

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is an indispensable tool for mapping the intricate details of chemical reaction mechanisms, including the identification of transient intermediates and the characterization of transition states.

Benzo[b]thiophene 1,1-dioxides are known to participate in cycloaddition reactions, such as the Diels-Alder reaction, where they can act as dienophiles. rsc.org Computational methods can be used to model the entire reaction pathway, from reactants to products, by locating the transition state (TS)—the highest energy point along the reaction coordinate. nih.gov

For a reaction involving this compound, a computational study would involve optimizing the geometries of the reactants, the potential transition state structure, and the products. youtube.com Frequency calculations are then performed to confirm the nature of these structures; reactants and products have all real (positive) vibrational frequencies, while a true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. youtube.com The energy difference between the reactants and the transition state defines the activation energy barrier, a critical factor in determining the reaction rate. For example, DFT calculations on the synthesis of benzo[b]thiophene-1,1-dioxides have been used to calculate free energy barriers for key steps like radical addition and intramolecular cyclization, with calculated barriers of 6.7 kcal/mol and 12.0 kcal/mol, respectively. nih.gov

Computational ParameterDescriptionSignificance
Activation Energy (ΔG)The free energy difference between the transition state and the reactants.Determines the kinetic feasibility and rate of the reaction.
Transition State GeometryThe specific arrangement of atoms at the energy maximum of the reaction path.Provides insight into bond-forming and bond-breaking processes.
Imaginary FrequencyA negative vibrational frequency unique to a transition state.Confirms the structure as a true transition state and shows the atomic motion leading to product.

When a reaction can yield multiple products, computational chemistry can predict the most likely outcome. For cycloaddition or electrophilic substitution reactions, both selectivity (e.g., chemo-, regio-, stereo-) can be rationalized. Regioselectivity, the preference for bond formation at one position over another, is often explained using Frontier Molecular Orbital (FMO) theory.

In a Diels-Alder reaction, the interaction between the HOMO of the diene and the LUMO of the dienophile is dominant. The regioselectivity is governed by the orbital coefficients (the size of the orbital lobes) on the reacting atoms. The reaction will preferentially occur between the atoms with the largest orbital coefficients on the respective HOMO and LUMO. Alternatively, DFT can be used to directly compare the activation energies of the transition states leading to different regioisomers. The pathway with the lower energy barrier will be the kinetically favored one, leading to the major product. nih.gov This approach has been successfully used to explain the observed regioselectivity in the electrochemical synthesis of benzo[b]thiophene-1,1-dioxides, where the calculated energy barrier for one regioisomeric transition state was found to be 8 kcal/mol lower than the alternative, correctly predicting the experimental outcome. nih.gov

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of 5-Methylbenzo[b]thiophene (B82666) 1,1-dioxide. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of each atom.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR are fundamental for establishing the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum of 5-Methylbenzo[b]thiophene 1,1-dioxide in deuterated chloroform (B151607) (CDCl₃) displays distinct signals for each unique proton. acs.orgnih.govamazonaws.com The aromatic protons on the benzene (B151609) and thiophene (B33073) rings appear in the downfield region, typically between δ 6.6 and 7.7 ppm, due to the deshielding effects of the aromatic system and the electron-withdrawing sulfone group. acs.orgnih.govamazonaws.com The methyl group protons (CH₃) appear as a sharp singlet in the upfield region, around δ 2.43 ppm. acs.orgnih.govamazonaws.com Coupling constants (J values), such as the observed 7.6 Hz coupling for a doublet at δ 7.60 ppm, provide information about the connectivity of adjacent protons. acs.orgnih.gov

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, signals for the aromatic carbons are observed between δ 121 and 145 ppm. acs.orgnih.gov The presence of the electron-withdrawing sulfone group significantly influences the chemical shifts of the adjacent carbons. The methyl carbon provides a characteristic signal in the upfield region at approximately δ 21.8 ppm. acs.orgnih.gov

¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃ acs.orgnih.gov
Atom TypeChemical Shift (δ, ppm)Multiplicity & Coupling Constant (J, Hz)Assignment
¹H7.60d, J = 7.6Aromatic CH
¹H7.32d, J = 7.6Aromatic CH
¹H7.17-7.16mAromatic CH (2H)
¹H6.69d, J = 7.2Aromatic CH
¹H2.43s-CH₃
¹³C144.8Aromatic C (quaternary)
¹³C134.1Aromatic C (quaternary)
¹³C132.5Aromatic C (quaternary)
¹³C131.7Aromatic CH
¹³C131.3Aromatic CH
¹³C131.1Aromatic CH
¹³C126.2Aromatic CH
¹³C121.4Aromatic CH
¹³C21.8-CH₃

d = doublet, m = multiplet, s = singlet

While specific 2D NMR data for this compound were not detailed in the reviewed literature, these experiments are essential for unambiguous structural confirmation. Correlation Spectroscopy (COSY) is used to identify proton-proton (¹H-¹H) coupling networks, helping to establish which protons are adjacent in the molecule. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon signal.

Deuterium (B1214612) (²H) labelling is a powerful technique for investigating reaction mechanisms. By selectively replacing a proton with a deuterium atom, researchers can trace the path of atoms through a reaction sequence. This is often analyzed by NMR or mass spectrometry. No specific studies employing deuterium labelling for mechanistic investigations of this compound were found in the surveyed literature.

Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a critical tool for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a molecule's elemental formula.

For this compound, HRMS analysis using electrospray ionization (ESI) has confirmed its molecular formula. The experimentally observed mass for the protonated molecule ([M+H]⁺) was found to be 181.0317, which is in excellent agreement with the calculated mass of 181.0323 for the formula C₉H₉O₂S. acs.orgnih.gov This confirms the elemental composition of the molecule. The fragmentation pattern under mass spectrometry would be expected to involve the loss of SO₂ (64 Da) or the methyl radical (15 Da), providing further structural clues.

High-Resolution Mass Spectrometry (HRMS) Data acs.orgnih.gov
FormulaIonCalculated Mass [M+H]⁺Found Mass [M+H]⁺
C₉H₈O₂S[M+H]⁺181.0323181.0317

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Modes

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

The IR spectrum of this compound shows several key absorption bands that confirm its structure. acs.orgnih.gov The most prominent are the strong, characteristic peaks corresponding to the sulfone (SO₂) group. The asymmetric and symmetric stretching vibrations of the S=O bonds typically appear in the regions of 1280-1350 cm⁻¹ and 1120-1180 cm⁻¹, respectively. For this compound, strong bands are observed at 1288 cm⁻¹ and in the 1134-1168 cm⁻¹ range. acs.orgnih.gov Aromatic C-H stretching vibrations are visible above 3000 cm⁻¹ (e.g., 3092 cm⁻¹), and aromatic C=C stretching vibrations appear in the 1400-1600 cm⁻¹ region (e.g., 1557 cm⁻¹). acs.orgnih.gov

While specific Raman data was not available, Raman spectroscopy would provide complementary information, particularly for symmetric vibrations and non-polar bonds that are often weak in IR spectra.

Key Infrared (IR) Absorption Bands acs.orgnih.gov
Wavenumber (cm⁻¹)Vibrational Mode Assignment
3092Aromatic C-H Stretch
1557Aromatic C=C Stretch
1288Asymmetric SO₂ Stretch
1168, 1134Symmetric SO₂ Stretch
852, 820, 763C-H Out-of-Plane Bending

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and packing in the crystal lattice. However, no published X-ray crystallographic data for this compound could be located in the reviewed scientific literature.

Applications of 5 Methylbenzo B Thiophene 1,1 Dioxide in Materials Science and Organic Synthesis

Building Blocks for π-Conjugated Systems

The unique chemical structure of 5-Methylbenzo[b]thiophene (B82666) 1,1-dioxide makes it an excellent component for constructing extended π-conjugated systems. The sulfone group acts as a strong electron-withdrawing group, which allows for the creation of molecules with significant intramolecular charge-transfer (ICT) character when paired with suitable electron-donating moieties. This donor-acceptor (D-A) architecture is fundamental to the design of modern organic electronic and photonic materials.

Furthermore, the diene-like nature of the thiophene (B33073) S,S-dioxide ring allows it to participate in cycloaddition reactions, such as the Diels-Alder reaction, providing a pathway to complex polycyclic aromatic hydrocarbons (PAHs). The C2 and C3 positions of the benzo[b]thiophene 1,1-dioxide core can be readily functionalized, for instance, through palladium-catalyzed cross-coupling reactions, enabling the attachment of various aryl groups and the systematic extension of the π-conjugation. acs.org This synthetic accessibility allows for precise tuning of the optical and electronic properties of the resulting materials.

Design of Organic Semiconductors and Electronic Materials

The benzo[b]thiophene scaffold and its derivatives, such as rsc.orgbenzothieno[3,2-b] rsc.orgbenzothiophene (B83047) (BTBT), are foundational to the development of high-performance organic semiconductors. acs.orgnih.gov The oxidation of the sulfur atom to a sulfone group, as in 5-Methylbenzo[b]thiophene 1,1-dioxide, is a key strategy for modulating electronic properties. This oxidation significantly lowers the energy levels of the frontier molecular orbitals (HOMO and LUMO). mdpi.com This transformation of an electron-donating thiophene into a strong electron-accepting sulfonyl group is crucial for designing n-type or ambipolar organic field-effect transistors (OFETs), as many organic semiconductors are inherently p-type (hole-transporting). mdpi.com

The rigid, planar structure of the benzo[b]thiophene 1,1-dioxide core promotes ordered molecular packing in the solid state, which is essential for efficient charge transport. researchgate.net Researchers have synthesized various BTBT derivatives for use in OFETs, achieving high charge carrier mobilities. rsc.org While the unoxidized BTBT core is more common for p-type materials, the introduction of the S,S-dioxide unit offers a rational path toward electron-transporting materials with increased stability and tunable energy levels. mdpi.com The incorporation of the dibenzothiophene (B1670422) S,S-dioxide unit into oligofluorenes, for example, has been shown to result in materials with high luminescence efficiency. acs.org

Incorporation into Polycyclic Aromatic Hydrocarbons

This compound serves as a valuable synthon for the construction of larger, more complex polycyclic aromatic hydrocarbons (PAHs). One of the primary methods for this is through its use as a building block in transition metal-catalyzed annulation reactions. For example, palladium-catalyzed [3+3] annulation methods have been developed for the synthesis of PAHs from smaller aromatic fragments, a strategy where functionalized benzothiophenes could be employed. rsc.org

Another significant synthetic route involves the Diels-Alder reaction. The thiophene 1,1-dioxide ring can act as a reactive diene, which, upon reacting with a dienophile (such as an alkyne), forms a bicyclic adduct. This adduct can then undergo a cheletropic extrusion of sulfur dioxide (SO2) upon heating, resulting in the formation of a new, fully aromatic naphthalene (B1677914) core. This "sulfone-based" Diels-Alder/retro-Diels-Alder sequence is a powerful tool for building complex, fused aromatic systems from simpler precursors. Inspired by the biodegradation of benzothiophene, practical syntheses of nonsymmetrical thiophene-fused aromatic systems have been developed, highlighting the utility of such building blocks. nih.gov

Photophysical Properties of Derived Structures

Derivatives of the benzo[b]thiophene 1,1-dioxide core are renowned for their remarkable photophysical properties, particularly their strong fluorescence in the solid state. The combination of the electron-accepting sulfone group with various electron-donating substituents allows for the creation of luminogens with tunable emission colors, high quantum yields, and unique environmental sensitivity.

Luminescence Efficiency

Materials derived from the benzo[b]thiophene S,S-dioxide scaffold can exhibit exceptionally high luminescence efficiencies, especially in the solid state. The quantum yield, a measure of the efficiency of light emission, can be significantly influenced by the substituents attached to the core structure. For instance, studies on 2,7-dibromo- rsc.orgbenzothieno[3,2-b] rsc.orgbenzothiophene (2,7-diBr-BTBT) and its oxidized forms showed that the S,S-dioxide derivatives exhibited enhanced emission properties, with quantum yields reported to exceed 99% in solution and 71% in the solid state. mdpi.comresearchgate.net Similarly, a series of benzo[1,2-b:4,5-b′]dithiophene 1,1,5,5-tetraoxide-based emitters demonstrated high fluorescence quantum yields, with one derivative reaching 77%. nih.gov This high efficiency makes these materials promising candidates for applications in organic light-emitting diodes (OLEDs) and fluorescent probes. chemrxiv.org

Table 1: Luminescence Properties of Selected Benzo[b]thiophene S,S-Dioxide Derivatives

CompoundExcitation Max (λex, nm)Emission Max (λem, nm)Fluorescence Quantum Yield (ΦF, %)StateReference
DP-BTO36746899.9Solid Powder rsc.orgresearcher.life
o-DMP-BTO36748299.9Solid Powder rsc.orgresearcher.life
DTBP-BTO37246799.9Solid Powder rsc.orgresearcher.life
DMOP-BTO39248485.4Solid Powder rsc.orgresearcher.life
BDT-H2Not specified>60077Solution nih.gov

Aggregation-Induced Emission (AIE) Characteristics

One of the most significant properties of luminogens based on the benzo[b]thiophene 1,1-dioxide core is Aggregation-Induced Emission (AIE). rsc.orgresearcher.life AIE is a phenomenon where molecules are non-emissive or weakly fluorescent when dissolved in a good solvent but become highly luminescent upon aggregation or in the solid state. nih.gov This behavior is the opposite of the aggregation-caused quenching (ACQ) that plagues many traditional planar dyes.

The AIE effect in 2,3-diaryl-substituted benzo[b]thiophene 1,1-dioxides arises from the restriction of intramolecular motions (RIM) in the aggregated state. acs.org In solution, attached aryl substituents can rotate freely, providing non-radiative pathways for the excited state to decay, thus quenching fluorescence. In the solid state or in aggregates, these rotations are physically hindered, which blocks the non-radiative decay channels and forces the molecule to release its energy via light emission. This leads to a dramatic increase in fluorescence quantum yield. The development of new AIE luminogens with high solid-state emission efficiencies has been achieved by adopting the benzo[b]thiophene S,S-dioxide core. rsc.orgresearcher.life

Table 2: Aggregation-Induced Emission (AIE) Properties of Benzo[b]thiophene S,S-Dioxide Derivatives

CompoundQuantum Yield in THF Solution (ΦF,soln, %)Quantum Yield in Solid Powder (ΦF,solid, %)AIE Enhancement Factor (αAIE)Reference
DP-BTO0.499.9250 rsc.orgresearcher.life
o-DMP-BTO0.699.9167 rsc.orgresearcher.life
p-DMP-BTO0.799.9143 rsc.orgresearcher.life
DFP-BTO0.599.9200 rsc.orgresearcher.life

Solvatochromism and Dual Fluorescence

Derivatives of benzo[b]thiophene 1,1-dioxide often exhibit solvatochromism, which is the change in the color of their absorption or emission spectra with a change in solvent polarity. This effect is particularly pronounced in D-A type molecules where the sulfone is the acceptor. In such systems, the excited state is more polar than the ground state due to intramolecular charge transfer upon photoexcitation.

As the polarity of the solvent increases, it stabilizes the polar excited state more than the less polar ground state, leading to a reduction in the energy gap. This results in a bathochromic (red) shift of the fluorescence emission maximum. researchgate.net This property makes these compounds useful as fluorescent probes for sensing solvent polarity. researchgate.net In some cases, such as with dibenzothiophene 1,1-dioxide units incorporated into oligofluorenes, strong solvatochromism and even dual fluorescence have been observed, indicating complex excited-state dynamics. acs.org

Table 3: Solvatochromic Effect on Emission of a Benzo[b]thiophene-based D-π-A Dye

SolventPolarity Parameter (ET(30))Emission Max (λem, nm)Reference
Toluene33.9580 researchgate.net
Chloroform (B151607)39.1610 researchgate.net
Ethyl Acetate38.1603 researchgate.net
Dichloromethane40.7619 researchgate.net
Acetone42.2629 researchgate.net
Acetonitrile45.6640 researchgate.net

A Gateway to Complex Chemical Scaffolds

This compound serves as a fundamental building block for the synthesis of intricate chemical structures. Its reactivity, particularly at the thiophene ring, allows for a variety of transformations that lead to the formation of diverse and complex molecular frameworks.

Crafting Spirocycles and Polycycles

The construction of spirocycles, compounds containing two rings connected by a single common atom, and polycycles, which feature multiple fused rings, is a significant endeavor in organic synthesis due to their prevalence in natural products and pharmaceuticals. Benzo[b]thiophene 1,1-dioxides, in general, have shown promise in this area. For instance, electrochemical methods have been developed for the synthesis of benzo[b]thiophene-1,1-dioxides that proceed through a strained quaternary spirocyclization intermediate. tcichemicals.commdpi.com This approach involves an intramolecular radical transformation that leads to the formation of the spirocyclic core, which can then be further functionalized.

In the realm of polycycle synthesis, the Diels-Alder reaction is a powerful tool. Benzo[b]thiophene 1,1-dioxides can act as dienophiles, reacting with dienes to form complex polycyclic systems. nih.gov The electron-withdrawing nature of the sulfone group activates the thiophene ring for this type of cycloaddition reaction. While specific examples detailing the use of this compound in these reactions are not extensively documented in readily available literature, its structural similarity to other reactive benzo[b]thiophene 1,1-dioxides suggests its potential as a valuable synthon in the construction of novel spirocyclic and polycyclic frameworks.

Achieving Stereoselectivity in Chiral Sulfone Synthesis

Chiral sulfones are an important class of compounds in medicinal chemistry and materials science due to their unique biological activities and physical properties. nist.govnih.gov The development of stereoselective methods to synthesize these molecules is a key area of research. General strategies for the asymmetric synthesis of chiral sulfones include the catalytic asymmetric hydrogenation of unsaturated sulfones and enantioselective conjugate additions. beilstein-journals.orgnih.gov

For example, nickel-catalyzed asymmetric hydrogenation of α,β-unsaturated sulfones has been shown to produce chiral sulfones with high enantioselectivity. beilstein-journals.org Transition metal catalysts, in general, play a crucial role in a variety of asymmetric transformations that lead to chiral sulfones. nih.gov While direct applications of this compound as a starting material in these specific stereoselective syntheses are not yet widely reported, the established methodologies for creating chiral sulfones from related structures provide a strong foundation for future research in this area. The development of methods to asymmetrically functionalize the this compound core could lead to the discovery of novel chiral sulfones with interesting properties.

A Potential Player in Ligand Design for Catalysis

The design of chiral ligands is of paramount importance in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. While the direct application of this compound in ligand design is an area that remains to be fully explored, the structural motifs present in this molecule offer intriguing possibilities. The benzo[b]thiophene core can serve as a rigid scaffold, and the sulfone group can act as a coordination site for metal centers.

The development of chiral phosphine (B1218219) ligands, for example, has been a major focus in the field of asymmetric catalysis. These ligands, when coordinated to a transition metal, can create a chiral environment that directs the stereochemical outcome of a reaction. The functionalization of the this compound scaffold with phosphine groups could lead to the creation of novel P-chirogenic ligands. The inherent chirality of these ligands could then be exploited in a wide range of catalytic asymmetric reactions. Further research into the synthesis and catalytic applications of ligands derived from this compound is warranted to unlock their full potential.

Future Research Directions and Unexplored Avenues

Development of Novel Asymmetric Synthetic Methodologies

The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. For 5-Methylbenzo[b]thiophene (B82666) 1,1-dioxide, the development of asymmetric synthetic methods to produce enantiomerically pure derivatives represents a significant and valuable research direction. Future efforts could focus on:

Catalytic Enantioselective Oxidation: Investigating chiral catalysts for the oxidation of the sulfide (B99878) in 5-Methylbenzo[b]thiophene to the corresponding sulfone. This would involve screening various metal-based and organocatalytic systems to achieve high enantioselectivity.

Asymmetric C-H Functionalization: Exploring transition-metal-catalyzed asymmetric C-H functionalization on the benzene (B151609) or thiophene (B33073) ring of the 5-Methylbenzo[b]thiophene 1,1-dioxide core. This would allow for the direct introduction of chiral substituents.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the benzothiophene (B83047) ring system diastereoselectively, followed by oxidation to the sulfone.

Success in this area would provide access to a new library of chiral sulfone compounds for evaluation in biological systems and as chiral ligands or components in asymmetric catalysis.

Exploration of New Reactivity Modes and Mechanistic Pathways

The reactivity of the benzo[b]thiophene 1,1-dioxide core is rich but not yet fully explored. The sulfone group significantly influences the electronic properties of the molecule, making it an interesting substrate for various transformations. Future research should investigate:

Diels-Alder and Cycloaddition Reactions: The thiophene dioxide moiety can act as a diene in Diels-Alder reactions. A systematic study of its reactivity with a wide range of dienophiles could lead to the synthesis of complex polycyclic structures.

Metal-Catalyzed Cross-Coupling Reactions: While cross-coupling is common, its application to various positions of the this compound nucleus, particularly after functionalization, could be further developed. This includes exploring novel coupling partners and catalytic systems. nih.gov

Covalent Inhibition Pathways: Benzo[b]thiophene-1,1-dioxide derivatives have been identified as covalent inhibitors of enzymes like phosphoglycerate dehydrogenase (PHGDH). nih.gov Investigating the potential of 5-methyl derivatives to act as covalent modifiers of biological targets through specific reaction pathways is a promising avenue for drug discovery. nih.gov

Electrochemical Synthesis: An efficient electrochemical method for synthesizing benzothiophene dioxides has been developed, involving strained quaternary spirocyclization. rsc.org Further exploration of this method for the 5-methyl derivative could offer a green and efficient synthetic route, avoiding transition metal catalysts and stoichiometric oxidants. rsc.org

Mechanistic studies, combining experimental kinetics with computational modeling, will be crucial to understanding and optimizing these new reactions.

Advanced Spectroscopic Characterization Techniques

A deeper understanding of the structural and electronic properties of this compound and its derivatives requires the application of advanced characterization techniques. While standard methods like NMR and mass spectrometry are routine, future research could benefit from:

Solid-State NMR Spectroscopy: To probe the molecular packing and intermolecular interactions in the crystalline state, which is crucial for understanding the properties of organic materials.

Advanced Mass Spectrometry: Techniques such as ion mobility-mass spectrometry could provide detailed information on the three-dimensional structure of derivatized molecules and their complexes.

X-ray Crystallography: Obtaining high-resolution crystal structures of a wider range of derivatives is essential to definitively establish structure-property relationships. rsc.org

Fluorescence Spectroscopy: Some benzothiophene derivatives exhibit strong fluorescence. rsc.org A detailed photophysical study of this compound derivatives could uncover potential applications in bioimaging and organic light-emitting diodes (OLEDs). rsc.org

These advanced techniques will provide a more complete picture of the molecule's behavior at both the molecular and bulk levels.

Computational Design and Prediction of Novel Derivatives

Computational chemistry offers a powerful tool for accelerating the discovery of new molecules with desired properties. For this compound, a systematic in silico approach can guide synthetic efforts. Future research should focus on:

Density Functional Theory (DFT) Calculations: To predict the electronic properties, such as HOMO-LUMO energy levels, and reactivity of novel derivatives. acs.orgnih.gov This can help in designing molecules with tailored optoelectronic characteristics for applications in organic electronics. acs.orgnih.gov

Molecular Docking and Dynamics: To predict the binding affinity and interaction modes of derivatives with biological targets, such as enzymes or receptors. This is particularly relevant for designing new therapeutic agents, for instance, as inhibitors of the STAT3 signaling pathway. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies: By building computational models based on a library of synthesized and tested compounds, it is possible to predict the biological activity or material properties of new, unsynthesized derivatives.

These computational approaches can significantly reduce the experimental effort required by prioritizing the most promising candidates for synthesis and testing.

Table 1: Predicted Electronic Properties of Designed Benzotrithiophene-Based Chromophores This table is based on data from a theoretical study on related complex thiophene systems and is presented here as a model for future computational studies on this compound derivatives.

CompoundHOMO (eV)LUMO (eV)Energy Gap (E_gap) (eV)
DCTMR (Reference)-5.201-1.7773.424
DCTM1-4.688-2.8861.802
DCTM2-4.501-3.0011.500
DCTM3-4.377-3.1091.268
DCTM4-4.283-3.1971.086
DCTM5-4.212-3.2440.968
DCTM6-4.159-3.1511.008
Data derived from theoretical calculations on related benzotrithiophene structures. acs.orgnih.gov

Integration into Advanced Materials for Emerging Technologies

The intrinsic properties of the benzo[b]thiophene 1,1-dioxide core make it an excellent building block for advanced functional materials. The transformation of the electron-donating thiophene sulfur atom into an electron-accepting sulfonyl group suggests potential applications in n-type or bipolar semiconductors. nih.gov Unexplored avenues include:

Organic Semiconductors: Synthesizing and testing polymers and small molecules incorporating the this compound unit for use in organic field-effect transistors (OFETs), photovoltaics (OPVs), and OLEDs. The sulfone group can enhance electron transport and improve the stability of the material. nih.gov

Nonlinear Optical (NLO) Materials: Designing push-pull chromophores based on this scaffold could lead to materials with significant second- or third-order NLO properties for applications in optoelectronics and photonics. acs.orgnih.gov

Chemosensors: Functionalizing the core structure with specific recognition moieties could lead to the development of selective and sensitive chemosensors for detecting ions or small molecules through changes in optical or electronic signals.

The versatility of this compound, combined with its expected stability, makes it a highly promising candidate for integration into next-generation technologies.

Q & A

Q. What are the common synthetic routes for preparing 5-methylbenzo[b]thiophene 1,1-dioxide and its derivatives?

The synthesis of this compound often involves dimerization reactions of substituted thiophene 1,1-dioxides. For example, 4-bromo-2-methylthiophene 1,1-dioxide undergoes regioselective cycloaddition under reflux in t-butyl alcohol, yielding benzo[b]thiophene derivatives via cis-elimination of HBr (Scheme 2 in ). Key steps include oxidation with 3-chloroperbenzoic acid and desilylation using Al₂O₃ to improve yields . Modifications at the 2-position (e.g., carbonyl or ester groups) are achieved through molecular docking-guided substitutions to enhance bioactivity .

Q. How do structural modifications at the 2-position influence the biological activity of benzo[b]thiophene 1,1-dioxide derivatives?

Introducing aromatic/aliphatic groups (e.g., amides, carbonyls) at the 2-position enhances interactions with the STAT3 SH2 domain, improving potency and selectivity. For instance, 2-carbonyl derivatives (CBT) exhibit IC₅₀ values in the low micromolar range against cancer cell lines (e.g., MDA-MB-231: IC₅₀ = 0.70 μM) by blocking STAT3 phosphorylation and inducing ROS-mediated apoptosis . Molecular docking confirms that substituents at this position occupy hydrophobic pockets near Leu706 and pTyr705 residues .

Advanced Research Questions

Q. What strategies optimize enantioselectivity in catalytic hydrogenation of benzo[b]thiophene 1,1-dioxides?

Rhodium-catalyzed asymmetric hydrogenation using Rh(NBD)₂BF₄ with chiral ligands (e.g., L2) achieves >99% enantiomeric excess (ee) for 2- and 3-substituted derivatives. Substituent electronic properties (electron-donating/withdrawing groups) minimally affect selectivity, while steric hindrance (e.g., 2-naphthyl groups) slightly reduces ee (83–92%). Reaction scalability is demonstrated at 0.02 mol% catalyst loading (S/C = 5000) without compromising yield or selectivity .

Q. How do contradictory results in antiproliferative activity inform structure-activity relationship (SAR) studies?

Modifications to the benzo[b]thiophene core, such as ether group introduction, reduce antiproliferative effects (e.g., compound 14 in ). This highlights the pharmacophore’s sensitivity to electronic and steric changes. SAR analysis must balance substituent flexibility (to enhance protein binding) with rigidity (to maintain metabolic stability). Computational modeling and dual-luciferase reporter assays help resolve contradictions by correlating STAT3 inhibition efficacy with cellular uptake and off-target effects .

Q. What experimental approaches validate the regioselectivity of benzo[b]thiophene 1,1-dioxide dimerization?

NOE experiments and long-range coupling analysis in NMR (e.g., 0.6 Hz coupling between 3- and 7-hydrogens in compound 9) confirm regioselectivity. For example, 3,5-dibromo-2-methylthiophene 1,1-dioxide forms para-oriented products, while isomer 2,3-dibromo-5-methylthiophene 1,1-dioxide fails to dimerize due to unfavorable transition-state geometry (). Theoretical studies (e.g., AM1 semiempirical calculations) further predict reactivity trends by analyzing frontier molecular orbital gaps .

Methodological Guidance

Q. How to design experiments for evaluating STAT3 pathway inhibition?

  • In vitro assays : Use STAT3-dependent dual-luciferase reporter assays in HeLa cells to quantify transcriptional activity suppression.
  • Cellular models : Test compounds in cancer cell lines with constitutively active STAT3 (e.g., MDA-MB-231, DU145).
  • Mechanistic studies : Measure ROS generation (via DCFH-DA staining) and apoptosis markers (caspase-3/7 activation) to link STAT3 inhibition to biological effects .

Q. What analytical techniques resolve challenges in characterizing dimerization products?

  • HPLC : Separates isomers (e.g., 5-bromo-2,7-dimethyl vs. 6-bromo-2,4-dimethyl derivatives) with >90% purity.
  • NMR spectroscopy : NOE experiments and coupling constants assign regiochemistry (e.g., para vs. meta substitution) .
  • X-ray crystallography : Confirms absolute stereochemistry in hydrogenated dihydrobenzo[b]thiophene derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.